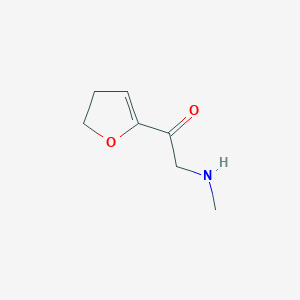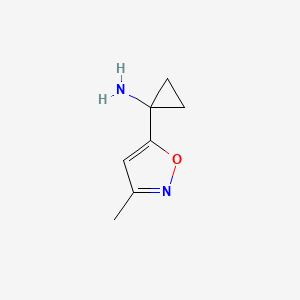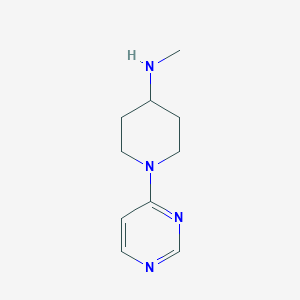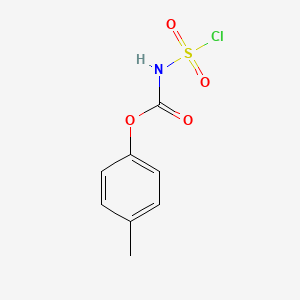
4-methylphenyl N-(chlorosulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylphenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C8H8ClNO4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a chlorosulfonyl group attached to a carbamate moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 4-methylphenyl isocyanate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methylphenyl isocyanate+chlorosulfonic acid→4-methylphenyl N-(chlorosulfonyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-methylphenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Amidation: It can be used as a precursor in amidation reactions, particularly in the formation of amides from amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as indium triflate and tin catalysts are often employed to facilitate reactions.
Solvents: Reactions are typically carried out in solvents like toluene or dichloromethane.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, amidation reactions yield amides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
4-methylphenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamate derivatives.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methylphenyl N-(chlorosulfonyl)carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl [4-(chlorosulfonyl)phenyl]carbamate: Similar in structure but lacks the methyl group on the phenyl ring.
4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Contains a methylthio group, offering different reactivity and applications.
Uniqueness
4-methylphenyl N-(chlorosulfonyl)carbamate is unique due to the presence of both a chlorosulfonyl group and a carbamate moiety, providing a combination of reactivity and stability that is valuable in various chemical processes. Its specific structure allows for targeted applications in organic synthesis and industrial chemistry.
Properties
Molecular Formula |
C8H8ClNO4S |
|---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
(4-methylphenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-2-4-7(5-3-6)14-8(11)10-15(9,12)13/h2-5H,1H3,(H,10,11) |
InChI Key |
IJJWMUPAVCQONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)

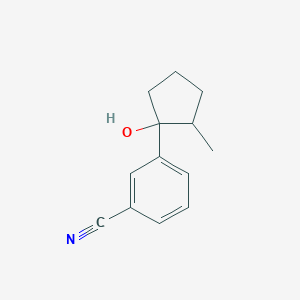

![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)


![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
